molecular formula C16H17NO5S B2926772 Ethyl 5-(3,4-dimethoxybenzoyl)-2-methyl-1,3-thiazole-4-carboxylate CAS No. 2415621-72-4

Ethyl 5-(3,4-dimethoxybenzoyl)-2-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B2926772
CAS No.: 2415621-72-4
M. Wt: 335.37
InChI Key: WYQCXJPZMGIKLF-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dimethoxybenzoyl)-2-methyl-1,3-thiazole-4-carboxylate is a complex organic compound characterized by its molecular structure, which includes a thiazole ring, a methyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3,4-dimethoxybenzoyl)-2-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The reaction conditions usually require heating and the presence of a base to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(3,4-dimethoxybenzoyl)-2-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.

  • Substitution: Substitution reactions can introduce different substituents onto the thiazole ring, altering its chemical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or additional substituents on the thiazole ring.

Scientific Research Applications

Ethyl 5-(3,4-dimethoxybenzoyl)-2-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-(3,4-dimethoxybenzoyl)-2-methyl-1,3-thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Ethyl 5-(3,4-dimethoxybenzoyl)-2-methyl-1,3-thiazole-4-carboxylate is unique due to its specific structural features, such as the presence of the thiazole ring and the ethyl ester group. Similar compounds include:

  • Ethyl 3,4-dimethoxybenzoate: This compound lacks the thiazole ring but shares the dimethoxybenzoyl group.

  • Ethyl 2-methyl-1,3-thiazole-4-carboxylate: This compound has the thiazole ring but lacks the dimethoxybenzoyl group.

  • Ethyl 5-(3,4-dimethoxybenzoyl)-1,3-thiazole-4-carboxylate: This compound is similar but lacks the methyl group on the thiazole ring.

Properties

IUPAC Name

ethyl 5-(3,4-dimethoxybenzoyl)-2-methyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-5-22-16(19)13-15(23-9(2)17-13)14(18)10-6-7-11(20-3)12(8-10)21-4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQCXJPZMGIKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C)C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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